![molecular formula C26H27N3 B12531819 1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene CAS No. 834912-25-3](/img/structure/B12531819.png)
1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an octene chain and two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene typically involves a multi-step process. One common route includes the following steps:
Formation of the Octene Chain: The octene chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction, where the octene chain reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Introduction of the Azide Group: The azide group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by an azide ion.
Industrial Production Methods
Industrial production of 1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the azide group.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Products: Aminated derivatives.
Substitution Products: Compounds with new functional groups replacing the azide group.
Applications De Recherche Scientifique
1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Employed in bioconjugation reactions to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications, including drug development and materials science. The azide group acts as a reactive site, allowing the compound to form covalent bonds with other molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1-(4-Aminophenyl)oct-1-ene-1,2-diyl]dibenzene: Similar structure but with an amine group instead of an azide group.
1,1’-[1-(4-Hydroxyphenyl)oct-1-ene-1,2-diyl]dibenzene: Contains a hydroxyl group instead of an azide group.
1,1’-[1-(4-Methylphenyl)oct-1-ene-1,2-diyl]dibenzene: Features a methyl group in place of the azide group.
Uniqueness
1,1’-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in click chemistry. This makes it particularly valuable in fields requiring precise molecular modifications, such as drug development and materials science.
Propriétés
Numéro CAS |
834912-25-3 |
|---|---|
Formule moléculaire |
C26H27N3 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-azido-4-(1,2-diphenyloct-1-enyl)benzene |
InChI |
InChI=1S/C26H27N3/c1-2-3-4-11-16-25(21-12-7-5-8-13-21)26(22-14-9-6-10-15-22)23-17-19-24(20-18-23)28-29-27/h5-10,12-15,17-20H,2-4,11,16H2,1H3 |
Clé InChI |
HWZZULRTBCKGRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


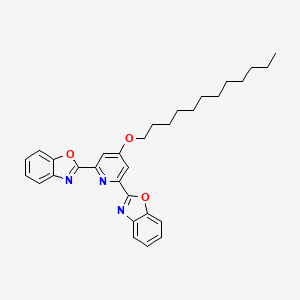
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
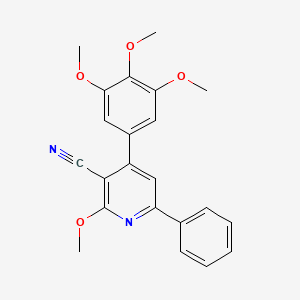

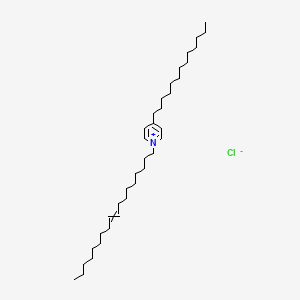
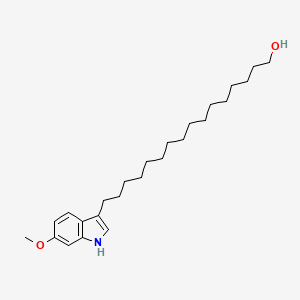
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)
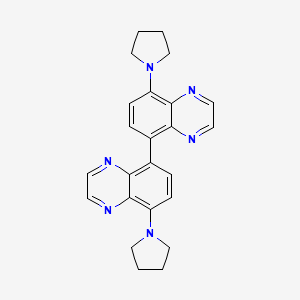

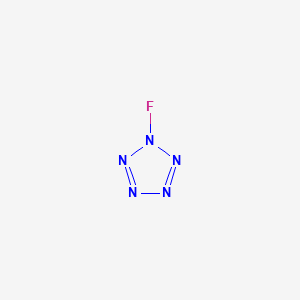
![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)
